molecular formula C13H11N3 B3355020 3-benzyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-32-9

3-benzyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3355020
CAS No.: 61532-32-9
M. Wt: 209.25 g/mol
InChI Key: QEBUDKVYOQLSOC-UHFFFAOYSA-N
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Description

3-Benzyl-3H-imidazo[4,5-b]pyridine is a fused bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to purines. This compound is a key intermediate for developing novel small molecules targeting a range of therapeutic areas. Research into this scaffold has demonstrated significant potential in oncology. Derivatives of this compound have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases critical for cell division and often overexpressed in cancers . These inhibitors can disrupt mitotic progression and induce apoptosis in cancerous cells. The core structure is also utilized in the development of anti-inflammatory agents. Studies have identified diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives that act as selective cyclooxygenase-2 (COX-2) inhibitors, exhibiting a binding mode similar to the drug celecoxib . This suggests potential for creating new non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, the structural motif shows promise in antimicrobial research. Novel derivatives have been synthesized and evaluated for their activity against Gram-positive bacteria, such as Bacillus cereus , with molecular docking studies indicating potential interactions with bacterial enzyme active sites like dihydrofolate reductase (DHFR) . The value of this chemical building block lies in its versatility for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles for various molecular targets . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-12-7-4-8-14-13(12)16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBUDKVYOQLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451722
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
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Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-32-9
Record name 3-(Phenylmethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61532-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyl 3h Imidazo 4,5 B Pyridine and Its Derivatives

Conventional Synthetic Routes to the Imidazo[4,5-b]pyridine Ring System

Condensation Reactions of Diaminopyridines with Aldehydes or Carboxylic Acid Equivalents

A primary and straightforward method for forming the imidazole (B134444) portion of the scaffold is the condensation of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. The reaction with aldehydes, such as benzaldehyde, leads to the formation of 2-substituted imidazo[4,5-b]pyridines. mdpi.com One eco-friendly approach involves reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air-oxidative cyclocondensation in excellent yields (83-87%) without the need for an external oxidizing agent. nih.govcapes.gov.br

Alternatively, carboxylic acids or their derivatives serve as effective reagents. For example, reacting 2,3-diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is a common and effective method, often providing good yields of around 75%. nih.gov This approach has been used to produce a variety of 2-substituted derivatives. nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for synthesizing the imidazo[4,5-b]pyridine ring system. These reactions involve the formation of two new bonds to close the imidazole ring. A classic example is the Phillips-Ladenburg synthesis, which involves heating a diaminopyridine with a carboxylic acid or its equivalent. nih.gov

Another effective cyclocondensation approach utilizes orthoesters. Refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid, yields imidazo[4,5-b]pyridine and its 2-methyl derivative, respectively, in high yields (83% and 78%). nih.gov More recently, methods have been developed for the cyclocondensation of 2-picolylamines with nitroalkanes activated by phosphorous acid in a polyphosphoric acid (PPA) medium, showcasing the versatility of cyclocondensation strategies. nih.govbeilstein-journals.org

Alkylation Reactions at Nitrogen Positions (N1, N3, N4) of the Imidazo[4,5-b]pyridine Core

Once the imidazo[4,5-b]pyridine core is synthesized, the benzyl (B1604629) group can be introduced via N-alkylation. This step is critical for producing the target compound, 3-benzyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine system exists in several tautomeric forms, which complicates alkylation as the reaction can occur on the imidazole nitrogens (N1 or N3) or the pyridine (B92270) nitrogen (N4). researchgate.netresearchgate.net

The regioselectivity of the alkylation is influenced by the reaction conditions and the substituents on the heterocyclic core. Typically, alkylation with an agent like benzyl bromide or 1-(chloromethyl)benzene is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3). researchgate.netfabad.org.trnih.gov Studies have shown that these reactions often yield a mixture of regioisomers. researchgate.netresearchgate.net For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions can produce a mix of N3 and N4 regioisomers. mdpi.comresearchgate.net In the case of ethyl bromoacetate, substitution at N1, N3, and N4 was observed simultaneously. mdpi.comresearchgate.net The N-benzylation of some derivatives has been observed to occur preferentially on the pyridine nitrogen, yielding the N4-regioisomer as the major product. researchgate.net

PrecursorAlkylating AgentBase/ConditionsProducts (Regioisomers)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(chloromethyl)benzeneK2CO3, PTCN3-benzyl and N4-benzyl derivatives mdpi.comresearchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(bromomethyl)-4-methylbenzeneK2CO3, PTCN3 and N4 regioisomers mdpi.comresearchgate.net
Imidazo[4,5-b]pyridine derivativesBenzyl bromide / Benzyl iodideK2CO3, DMFN1 and N3 regioisomers researchgate.net
2-(substituted-phenyl)imidazo[4,5-b]pyridines4-chlorobenzyl bromideK2CO3, DMFN4 and N3 regioisomers nih.gov

Advanced and Sustainable Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of imidazo[4,5-b]pyridines.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metal catalysis, particularly using palladium, has become an indispensable tool for synthesizing and functionalizing the imidazo[4,5-b]pyridine scaffold. researchgate.netlibretexts.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl or heteroaryl groups at the C2 position of the ring system. mdpi.comnih.gov This allows for rapid diversification of the core structure. mdpi.com For example, (A-taphos)₂PdCl₂-catalyzed Suzuki-Miyaura cross-coupling reactions have been used for the rapid derivatization of the imidazo[4,5-b]pyridine core with a broad spectrum of boronic acids. mdpi.com

Palladium catalysis is also employed in the construction of the ring itself. A facile synthesis of N1-substituted imidazo[4,5-b]pyridines involves a palladium-catalyzed amidation reaction. nih.govresearchgate.net In this one-pot process, 3-amino-2-chloropyridines react with primary amides in the presence of a palladium catalyst and a phosphine (B1218219) ligand, followed by in-situ cyclization to yield the desired products. nih.govresearchgate.net

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki-Miyaura Coupling2-halo-imidazo[4,5-b]pyridine, Arylboronic acids(A-taphos)₂PdCl₂2-Aryl-imidazo[4,5-b]pyridines mdpi.com
Amide Coupling3-Alkyl/arylamino-2-chloropyridines, Primary amides(dba)₃Pd₂(0)-CHCl₃, Ligand, K₃PO₄N1, C2-disubstituted imidazo[4,5-b]pyridines nih.gov
C-2 Alkenylation3H-imidazo[4,5-b]pyridine, β-bromostyrenesPd(OAc)₂, CuI, Phenanthroline2-Alkenyl-imidazo[4,5-b]pyridines mdpi.comnih.gov
Sonogashira CouplingAryl iodide, Terminal alkynePd(PPh₃)₂Cl₂, CuIImidazo[4,5-b]pyridine derivatives researchgate.net

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. scispace.com The synthesis of imidazo[4,5-b]pyridine derivatives has significantly benefited from this technology. scispace.comeurjchem.comresearchgate.net

For example, the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids using silica (B1680970) gel as a support under microwave irradiation (100 W) produces 2-substituted imidazo[4,5-b]pyridines in high yields (71-92%) and in a much shorter time frame than conventional methods. mdpi.com Similarly, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives via microwave irradiation resulted in reduced reaction times and higher yields. scispace.comeurjchem.com Microwave heating has also been successfully applied to transition metal-catalyzed reactions, such as the Pd/Cu co-catalyzed direct C-2 alkenylation of 3H-imidazo[4,5-b]pyridine, which can be completed in just 30 minutes at 120 °C. mdpi.comnih.gov

Photocatalytic Approaches for Imidazo[4,5-b]pyridine Formation

While specific photocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of photocatalysis in heterocyclic synthesis is rapidly advancing. The principles of using light to initiate chemical reactions offer a promising avenue for the construction of the imidazo[4,5-b]pyridine core. Such methods often involve the generation of reactive radical intermediates under mild conditions, potentially leading to novel bond formations and access to complex molecular architectures that are challenging to achieve through traditional thermal methods. The application of photocatalysis could offer advantages in terms of reduced energy consumption and enhanced reaction control.

Green Chemistry Solvents and Conditions in Imidazo[4,5-b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazo[4,5-b]pyridines to minimize environmental impact. researchgate.net Research has demonstrated the use of environmentally benign solvents and conditions for these syntheses.

One notable approach involves a one-pot, three-component reaction for the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net This method utilizes glycerol (B35011), a biodegradable and low-toxicity solvent with a high boiling point, which can accelerate reaction rates. researchgate.net The reaction of diethyl phthalate (B1215562), anilines, and pyridine-2,3-diamine in the presence of phosphoric acid as a catalyst in glycerol provides excellent yields in a short reaction time with an easy workup. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique, offering reduced reaction times and higher yields compared to conventional heating methods for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.neteurjchem.comscispace.com

Green Chemistry ApproachKey FeaturesStarting MaterialsReference
One-pot three-component reactionUse of glycerol as a green solvent, phosphoric acid catalyst, short reaction time, high yields.Diethyl phthalate, anilines, pyridine-2,3-diamine researchgate.net
Tandem reaction in H2O-IPACatalyst-free, use of a water-based solvent system.2-Chloro-3-nitropyridine, primary amines, aromatic aldehydes acs.org
Microwave-assisted synthesisReduced reaction times, higher yields.5-Bromopyridine-2,3-diamine, substituted aldehydes researchgate.neteurjchem.comscispace.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

Regioselectivity is a critical consideration in the synthesis of substituted imidazo[4,5-b]pyridines, as the scaffold offers multiple potential sites for functionalization. The position of substituents can significantly influence the biological activity of the resulting compounds.

One of the primary challenges is controlling the position of alkylation or arylation on the imidazole ring. The synthesis of 3-substituted imidazo[1,2-a]pyridines has been achieved with high regioselectivity through formimidamide chemistry. nih.gov This method utilizes benzyl, allyl, or propargyl halides and 2-aminopyridines to produce the desired 3-substituted products. nih.gov Quantum chemical calculations suggest that the reaction proceeds via a Baldwin-allowed 5-exo-trig cyclization, which accounts for the observed regioselectivity. nih.gov

In the context of the broader imidazopyridine class, Lewis acid catalysis has been shown to direct the C3–H alkylation of imidazo[1,2-a]pyridines with donor-acceptor cyclopropanes. acs.org The use of Yb(OTf)3 as a catalyst selectively promotes the reaction at the C3 position. acs.org This regioselectivity is attributed to an ionic mechanism involving the ring-opening of the cyclopropane (B1198618) upon nucleophilic attack from the C3 position of the imidazo[1,2-a]pyridine. acs.org

Furthermore, the generation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective 3,4-difunctionalization. nih.gov The regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with organomagnesium halides, leads to the formation of a 3,4-pyridyne. nih.gov Subsequent regioselective addition of a Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, yields 2,3,4-trisubstituted pyridines. nih.gov

While the provided information primarily focuses on regioselectivity, stereoselectivity would be a crucial factor in syntheses involving the introduction of chiral centers, for instance, when using chiral precursors or catalysts.

Synthesis of Precursors and Key Intermediates for Imidazo[4,5-b]pyridine Systems

The synthesis of the imidazo[4,5-b]pyridine core relies on the availability of suitable precursors and key intermediates. A common and versatile precursor is pyridine-2,3-diamine. researchgate.net This diamine can be condensed with various electrophilic partners to form the imidazole ring.

Another important class of precursors is substituted 2-aminopyridines. For instance, 2-amino-3-methyl-aminopyridine can be cyclized with phenylacetic acid to form a key intermediate in the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives. researchgate.net Similarly, 5-bromopyridine-2,3-diamine is a precursor for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines. researchgate.netscispace.com

The synthesis of highly functionalized imidazo[4,5-b]pyridines can be achieved from 1-alkyl/aryl-5-amino-4-(cyanoformimidoyl)imidazoles. mdpi.com These imidazole derivatives react with malononitrile (B47326) under mild conditions to yield 5-amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines. mdpi.com

A general and efficient route to functionalized imidazo[4,5-b]pyridines starts with 2-chloro-3-nitropyridine. acs.org This compound undergoes a tandem SNAr reaction with primary amines, followed by in situ nitro group reduction and cyclization with aldehydes to afford the desired products. acs.org

Precursor/IntermediateSynthetic Route to Imidazo[4,5-b]pyridineReference
Pyridine-2,3-diamineCondensation with diethyl phthalate and anilines. researchgate.net
2-Amino-3-methyl-aminopyridineCyclization with phenylacetic acid. researchgate.net
5-Bromopyridine-2,3-diamineReaction with substituted aldehydes. researchgate.netscispace.com
1-Alkyl/aryl-5-amino-4-(cyanoformimidoyl)imidazolesReaction with malononitrile. mdpi.com
2-Chloro-3-nitropyridineTandem SNAr reaction, nitro reduction, and cyclization. acs.org

Derivatization Strategies and Functional Group Transformations on the Imidazo[4,5-b]pyridine Scaffold

Once the imidazo[4,5-b]pyridine core is assembled, further derivatization and functional group transformations can be employed to generate a library of analogs with diverse properties. These modifications can be directed at various positions of the heterocyclic system.

A common strategy involves the introduction of substituents at the C2 position. For example, Pd/Cu co-catalyzed C-2 direct alkenylation of 3H-imidazo[4,5-b]pyridine has been achieved using β-bromostyrenes under microwave irradiation. mdpi.com This method tolerates a variety of functional groups, allowing for further chemical transformations. mdpi.com

Halogenation of the imidazo[4,5-b]pyridine scaffold provides a handle for subsequent cross-coupling reactions. For instance, 2-halo-3-alkyl imidazo[4,5-b]pyridines can be synthesized by reaction with 1,1'-carbonyldiimidazole (B1668759) followed by treatment with phosphoryl chloride, or through formylation and subsequent halogenation with reagents like carbon tetrabromide or N-iodosuccinimide. mdpi.com

The synthesis of 2,3,4-trisubstituted pyridines via 3,4-pyridyne intermediates allows for the introduction of a wide range of functional groups. nih.gov The intermediate 3-pyridylmagnesium species can be quenched with various electrophiles such as TMSCl, DMF, benzaldehyde, and benzophenone, leading to diverse substitution patterns. nih.gov

Furthermore, derivatization can be achieved by modifying substituents already present on the scaffold. For example, the synthesis of 3H-imidazo[4,5-c]pyridine-6-formyl-amino acid benzyl esters involves the coupling of amino acid residues to the imidazo[4,5-c]pyridine core, demonstrating the potential for creating peptide-heterocycle conjugates. google.comgoogle.com

Derivatization StrategyPosition(s) FunctionalizedReagents/ConditionsReference
C-2 AlkenylationC2Pd(OAc)2, CuI, phenanthroline, tBuOLi, microwave mdpi.com
C-2 HalogenationC21,1'-Carbonyldiimidazole, POCl3 or HCOOH, CBr4/NIS mdpi.com
3,4-DifunctionalizationC3, C4n-BuLi, RMgBr·LiCl, electrophiles (TMSCl, DMF, etc.) nih.gov
Amide CouplingC6 (of imidazo[4,5-c]pyridine)Amino acid benzyl esters google.comgoogle.com

Preclinical Biological Activity Studies of 3 Benzyl 3h Imidazo 4,5 B Pyridine Derivatives

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

Derivatives of 3-benzyl-3H-imidazo[4,5-b]pyridine have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to inhibit the growth of and induce death in various cancer cell lines.

In vitro Efficacy Evaluation against Diverse Cancer Cell Phenotypes

The in vitro antiproliferative activity of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing potent and sometimes selective cytotoxicity.

One study synthesized a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines and evaluated their effects on colon adenocarcinoma (SW620), endocervical adenocarcinoma (HeLa), and prostate cancer (PC-3) cell lines. researchgate.net Notably, a compound with an unsubstituted amidino group and another with a 2-imidazolinyl amidino group showed strong and selective activity against the colon carcinoma cell line. mdpi.com

Another investigation focused on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, testing their cytotoxicity against nine cancer cell lines. nih.gov These compounds displayed moderate activity against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (chronic myelogenous leukemia), and SaOS2 (osteosarcoma) cells, with the K562 cell line being the most sensitive. nih.gov

Furthermore, a series of 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine (B92270) derivatives were synthesized and showed potent inhibitory activity against all tested target cell lines. acs.orgnih.gov Specifically, certain compounds demonstrated significant cytotoxicity against the BT474 breast cancer cell line. acs.orgnih.gov The introduction of a methyl group on the para position of the phenyl ring was found to enhance potency against breast cancer cell lines. nih.gov

The antiproliferative effects of these derivatives are often dose- and time-dependent, as observed in a study on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives against the MDA-MB-231 human breast cancer cell line. torlakinstitut.com

Table 1: In vitro Antiproliferative Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) Colon Carcinoma (SW620) 0.4 mdpi.com
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) Colon Carcinoma (SW620) 0.7 mdpi.com
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) K562 Moderate Activity nih.gov
3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine (Compound 5c) BT474 35.98 (24h), 40.47 (48h) acs.orgnih.gov
3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine (Compound 5d) BT474 35.56 (24h), 39.62 (48h) acs.orgnih.gov
3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine (Compound 5e) BT474 39.19 (24h), 39.85 (48h) acs.orgnih.gov
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h) MCF-7, BT-474 Prominent Activity eurjchem.comresearchgate.net
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j) MCF-7, BT-474 Prominent Activity eurjchem.comresearchgate.net

Investigation of Potential Cellular Mechanisms (e.g., Growth Inhibition, Apoptosis Induction)

To understand the basis of their anticancer activity, researchers have explored the cellular mechanisms induced by this compound derivatives. These studies suggest that the compounds exert their effects through various pathways, including the induction of apoptosis and inhibition of cell proliferation.

Molecular docking studies have also been employed to predict the potential cellular targets of these compounds. For some imidazo[4,5-b]pyridine derivatives, DNA and RNA have been suggested as potential targets, with moderate to high binding affinities observed. acs.org This interaction with nucleic acids could disrupt essential cellular processes, leading to growth inhibition and cell death.

Enzyme Inhibition Profiles

The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes that are implicated in various diseases, including cancer and inflammatory conditions.

Kinase Inhibition (e.g., Aurora Kinases, Phosphodiesterase 10A (PDE10A))

Kinases are a critical class of enzymes involved in cell signaling and are often dysregulated in cancer. Derivatives of this compound have been identified as potent inhibitors of several kinases.

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Their inhibition is a promising strategy for cancer therapy. One study reported the discovery of an imidazo[4,5-b]pyridine-based dual inhibitor of FLT3 and Aurora kinases. acs.org This compound potently inhibited Aurora-A, -B, and -C. acs.org Another study focused on the development of allosteric inhibitors of Aurora kinase A, which bind to a site distinct from the ATP-binding pocket. nih.gov

Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the brain and is a target for the treatment of neuropsychiatric disorders. Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A. nih.gov These compounds demonstrated nanomolar inhibitory activity and good oral bioavailability, making them promising candidates for further development. nih.gov

Other Kinases: The 3H-imidazo[4,5-b]pyridine scaffold has also been utilized to develop inhibitors for other kinases, such as the mammalian target of rapamycin (B549165) (mTOR) and mixed-lineage protein kinase 3 (MLK3). nih.govnih.gov Certain derivatives showed nanomolar mTOR inhibitory activity and selectivity over PI3Kα, along with potent activity against breast and ovarian cancer cells. nih.gov Similarly, several 3H-imidazo[4,5-b]pyridine derivatives exhibited significant inhibition of MLK3 in enzymatic assays, with some compounds displaying IC50 values in the low nanomolar range. nih.gov

Table 2: Kinase and PDE10A Inhibition by this compound Derivatives

Compound/Derivative Target Enzyme IC50 Reference
Imidazo[4,5-b]pyridine derivative (27e) Aurora-A, -B, -C Potent Inhibition acs.org
Imidazo[4,5-b]pyridine derivative (4) PDE10A 0.8 nM nih.gov
Imidazo[4,5-b]pyridine derivative (7) PDE10A 6.7 nM nih.gov
Imidazo[4,5-b]pyridine derivative (12b) PDE10A 2.1 nM nih.gov
Imidazo[4,5-b]pyridine derivative (24a) PDE10A 1.1 nM nih.gov
Imidazo[4,5-b]pyridine derivative (24b) PDE10A 0.9 nM nih.gov
3H-imidazo[4,5-b]pyridine derivative (10d) mTOR Nanomolar Activity nih.gov
3H-imidazo[4,5-b]pyridine derivative (10n) mTOR Nanomolar Activity nih.gov
3H-imidazo[4,5-b]pyridine derivative (9a) MLK3 6 nM nih.gov
3H-imidazo[4,5-b]pyridine derivative (9e) MLK3 6 nM nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX, particularly the inducible isoform COX-2, is a major therapeutic strategy for inflammatory diseases.

A study evaluating 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their COX-1 and COX-2 inhibitory activity found that one compound, 3f, exhibited a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µM and 21.8 µM, respectively. nih.gov Molecular docking studies revealed that this compound binds to the active site of the COX-2 enzyme in a manner similar to the selective COX-2 inhibitor celecoxib. nih.gov

Another research effort focused on designing new selective COX-2 inhibitors by tethering different pharmacophores. semanticscholar.org While not exclusively focused on the this compound core, this study highlights the general interest in developing novel COX-2 inhibitors.

Other Relevant Enzyme Targets (e.g., Aromatase, Metalloproteinases)

The versatility of the this compound scaffold allows for its exploration as an inhibitor of other clinically relevant enzymes. While specific studies on aromatase and metalloproteinase inhibition by this particular class of compounds are less prevalent in the provided context, the broad biological activity profile suggests that derivatives could be designed to target these enzymes. The structural features of these compounds, such as the presence of aromatic rings and the ability to form hydrogen bonds, are conducive to interactions with various enzyme active sites. acs.org

Antimicrobial Activities

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant inhibitory effects. For instance, certain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have been tested against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com In these studies, Gram-positive bacteria were generally more susceptible to the compounds than Gram-negative bacteria. mdpi.com One particular derivative demonstrated a minimum inhibitory concentration (MIC) of 0.07 mg/mL against B. cereus. mdpi.com

Further studies on related imidazo[4,5-b]pyridine derivatives have also highlighted their potential as antibacterial agents. For example, a series of 1,2,3-triazoles based on an imidazopyridine moiety showed significant activity against multidrug-resistant pathogens, with some compounds exhibiting MIC values as low as 2.95 µg/mL against E. coli. Another study on novel pyridine derivatives containing an imidazo[2,1-b] wipo.intvt.edunih.govthiadiazole moiety reported a compound with an MIC of 0.5 µg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov While not all tested imidazo[4,5-b]pyridine derivatives have shown antibacterial activity, with some having MIC values greater than 64 μM, the scaffold clearly holds promise for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeBacterial StrainActivity (MIC)Reference
6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridineBacillus cereus0.07 mg/mL mdpi.com
Imidazopyridine-based 1,2,3-triazole (Compound 5f)E. coli2.95 µg/mL
Pyridine derivative with imidazo[2,1-b] wipo.intvt.edunih.govthiadiazole (Compound 17d)-0.5 µg/mL nih.gov

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been investigated. Studies have shown that some of these compounds are active against various fungal strains. For example, certain imidazo[4,5-b]pyridine derivatives have antimycotic activity against Aspergillus flavus. mdpi.com In a study of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, several compounds showed activity against a resistant strain of Candida albicans, with one derivative exhibiting a potent MIC of 41.98 µmol/L. scirp.orgscirp.org

However, the antifungal activity can be variable. In one study, some 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides, which are structurally related, showed weak or no activity against C. albicans and Cryptococcus neoformans, though a few had MIC values of 32 μg/mL against C. albicans. nih.gov Another study on pyridine derivatives containing an imidazo[2,1-b] wipo.intvt.edunih.govthiadiazole moiety found two compounds with activity equivalent to the control drug fluconazole (B54011) (MIC=8 μg/mL) against Candida albicans ATCC 9763. nih.gov

Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeFungal StrainActivity (MIC)Reference
Imidazo[1,2-a]pyridinyl-1-arylpropenone (Compound 10i)Candida albicans41.98 µmol/L scirp.orgscirp.org
Pyridine derivative with imidazo[2,1-b] wipo.intvt.edunih.govthiadiazole (Compound 17a, 17d)Candida albicans ATCC 97638 µg/mL nih.gov
1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloridesCandida albicans32 µg/mL nih.gov

Antiviral Activities Against Viral Strains

The antiviral potential of imidazo[4,5-b]pyridine derivatives has been explored against a range of DNA and RNA viruses. While broad-spectrum antiviral activity has not been consistently observed, selective activity against certain viruses has been reported. nih.gov

For instance, bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives have demonstrated selective but moderate activity against the Respiratory Syncytial Virus (RSV), with EC50 values of 21 μM and 58 μM, respectively. nih.gov In a broader screening of benzimidazole (B57391) derivatives, which share a similar core structure, several compounds showed activity against Coxsackievirus B5 (CVB-5) and RSV, with some exhibiting EC50 values in the range of 5-17 μM. nih.gov These findings suggest that the imidazo[4,5-b]pyridine scaffold could be a valuable starting point for the development of agents targeting specific viral pathogens. nih.gov

Modulation of Receptor Systems (e.g., GABAA Receptor, Angiotensin II Receptor)

Derivatives of this compound have been shown to interact with important physiological receptor systems, notably the GABA-A receptor and the angiotensin II receptor.

GABA-A Receptor: Imidazo[4,5-b]pyridine derivatives have been identified as selective ligands for GABA-A receptors. nih.gov Specifically, they have shown high affinity for the α2, α3, and/or α5 subunits of the receptor. This selective binding suggests potential applications in treating central nervous system disorders such as anxiety and convulsions.

Angiotensin II Receptor: A significant body of research has focused on imidazo[4,5-b]pyridine derivatives as non-peptide angiotensin II receptor antagonists. nih.gov These compounds have shown high affinity and potency in the nanomolar range. nih.gov Substitution at the N-5 position with various benzyl (B1604629) groups has yielded derivatives with in vitro potencies comparable to losartan. nih.gov Further modifications, such as the introduction of acetamide (B32628) groups, have led to even more potent compounds. For example, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) was found to be superior to L-158,809 in vitro. nih.gov Certain orally active imidazo[4,5-b]pyridine-based antagonists have also been developed. nih.gov

Table 3: Angiotensin II Receptor Antagonist Activity of Selected Imidazo[4,5-c]pyridine Derivatives

CompoundIn Vitro PotencyReference
N-5 benzyl substituted derivativesNanomolar range (equivalent to losartan) nih.gov
2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide)Superior to L-158,809 nih.gov

Mitochondrial Uncoupling Activity

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers. These molecules can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling it from ATP synthesis. This activity has therapeutic implications for metabolic diseases.

A novel imidazo[4,5-b]pyridine scaffold, derived from modifications of the known uncoupler BAM15, has been developed. nih.gov Structure-activity relationship (SAR) studies have shown that various substitutions on this scaffold can modulate the uncoupling activity. nih.gov One particular compound, SHS206, displayed an EC50 of 830 nM in L6 myoblasts. nih.gov This discovery positions the imidazo[4,5-b]pyridine framework as a promising scaffold for the development of new mitochondrial uncouplers. wipo.intnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Substituent Effects on Biological Potency

The introduction of various substituents to the 3-benzyl-3H-imidazo[4,5-b]pyridine core has been a key strategy in optimizing its biological activity. Studies have shown that the nature and position of these substituents can dramatically alter the compound's potency against various targets, including protein kinases and cancer cell lines. nih.govnih.govacs.org

For instance, in the context of anticancer activity, the presence of a phenyl ring alone at the C2 position of the imidazo[4,5-b]pyridine moiety resulted in an inactive compound. scispace.com However, the addition of specific substituents to this phenyl ring led to significant changes in activity. A hydroxyl group at the para position rendered the molecule active against E. coli, while a nitrile group at the same position conferred activity against B. subtilis. scispace.com The introduction of a chloro group at the para position resulted in broad-spectrum antibacterial activity, and moving this chloro group to the ortho position also introduced antifungal activity. scispace.com

In the pursuit of kinase inhibitors, modifications to the benzyl (B1604629) group of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold demonstrated distinct binding modes with Aurora-A kinase. nih.gov This highlights the critical role of substituents on the benzyl portion of the molecule in determining its interaction with biological targets.

Furthermore, a study on imidazo[4,5-b]pyridine derivatives as cytotoxic agents found that a cyclopropyl (B3062369) amide substituent was particularly potent. researchgate.net The exploration of different heterocyclic groups at the 2-position of the imidazo[4,5-b]pyridine system also yielded a pyrimidine (B1678525) analog with high activity. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been employed to further elucidate the impact of substituents. These studies have successfully built models that correlate the chemical structures of imidazo[4,5-b]pyridine derivatives with their anticancer activities, indicating that molecular surface properties and other descriptors are key to their biological function. researchgate.netbenthamdirect.com

Table 1: Effect of Phenyl Ring Substituents on Antimicrobial Activity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives. scispace.com

Substituent on Phenyl RingPositionAntimicrobial Activity
None-Inactive
HydroxylparaActive against E. coli
NitrileparaActive against B. subtilis
ChloroparaActive against B. subtilis, E. faecalis, P. aeruginosa, and E. coli
ChloroorthoActive against bacteria and the fungus C. albicans

Positional Isomerism and its Influence on Activity Profiles

The arrangement of atoms within the this compound scaffold, known as positional isomerism, has a profound effect on the biological activity of its derivatives. Studies comparing regio-isomeric imidazo[4,5-b]pyridine analogues have revealed significant differences in their cytotoxic activities against cancer cell lines. nih.gov

For example, research on imidazo[4,5-b]pyridine-based kinase inhibitors has shown that the specific placement of substituents is crucial for potent inhibition. nih.gov The cytotoxic activity of imidazo[4,5-b]pyridine analogues was found to be dependent on their isomeric form. nih.gov This underscores the importance of controlling the regiochemistry during synthesis to achieve the desired biological effect.

A study on N-benzylpyridinium-curcumin derivatives as acetylcholinesterase (AChE) inhibitors found that 3- and 4-pyridinium derivatives with similar substituents exhibited comparable potency against AChE. nih.gov This suggests that in some cases, the impact of positional isomerism can be nuanced and dependent on the specific biological target and the nature of the substituents.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of this compound derivatives. By identifying the essential arrangement of atoms and functional groups, researchers can design more potent and selective compounds.

QSAR studies on imidazo[4,5-b]pyridine derivatives as anticancer agents have led to the development of pharmacophore models that highlight the importance of specific molecular conformations and surface characteristics for activity. researchgate.netbenthamdirect.com These models provide a roadmap for optimizing the scaffold to enhance its therapeutic potential.

For instance, in the development of c-Met kinase inhibitors, the imidazolopyridine ring was identified as a novel hinge-binding inhibitor scaffold. nih.gov This discovery was based on an analysis of kinase sequences and crystal structures, demonstrating a structure-based approach to pharmacophore elucidation. Subsequent synthesis and SAR studies of a series of derivatives led to the identification of a compound with excellent enzymatic and cellular activities. nih.gov

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of this compound derivatives plays a critical role in their ability to bind to biological targets. The benzyl group, in particular, can adopt various orientations, which can significantly impact biological recognition.

X-ray crystallography studies have provided valuable insights into the conformational preferences of these molecules. For example, the crystal structure of 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine revealed that the imidazopyridine ring system is nearly coplanar with the furan (B31954) ring, while the benzyl phenyl ring is oriented at a significant angle to both. nih.gov This specific conformation is stabilized by intermolecular interactions within the crystal lattice.

In the context of kinase inhibition, co-crystallization studies of imidazo[4,5-b]pyridine analogues with Aurora-A have shown that modifications to the benzyl group can lead to distinct binding modes. nih.gov Some analogues interact with the P-loop of the kinase, while others engage with a different region, highlighting how subtle conformational changes can alter the mechanism of action.

Impact of Scaffold Modifications on Preclinical Pharmacokinetic Profiles

Modifications to the this compound scaffold can have a significant impact on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for the development of a successful drug candidate.

For example, a study focused on developing potent c-Met kinase inhibitors identified a 3H-imidazo[4,5-b]pyridine derivative with good in vitro metabolic stability and favorable pharmacokinetic parameters. nih.gov This compound, when administered orally, was able to inhibit tumor growth in a xenograft model without causing adverse effects on body weight. nih.gov

In another study, optimization of an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor led to a compound with improved human liver microsomal stability. acs.org This modification was crucial as the initial lead compound had poor stability, limiting its preclinical development. acs.org These examples demonstrate that careful scaffold modification can lead to compounds with improved drug-like properties.

Computational and Theoretical Investigations

Computational Modeling of Photophysical Properties (e.g., Two-Photon Brightness, Solvatofluorochromic Properties)

Computational and theoretical studies have been instrumental in elucidating the photophysical properties of derivatives of 3-benzyl-3H-imidazo[4,5-b]pyridine. These investigations provide a molecular-level understanding that complements experimental findings and guides the design of new functional chromophores.

Research has focused on a series of (E)-3-benzyl-6-bromo-2-styryl-3H-imidazo[4,5-b]pyridine derivatives, exploring the impact of various electron-donating and electron-withdrawing peripheral groups on their two-photon absorption (2PA) and two-photon brightness (2PB). Quantum chemistry calculations have been employed to corroborate experimental results obtained through techniques like the Z-scan method.

A study systematically investigated nine derivatives featuring substituents such as fluorine, bromine, chlorine, trifluoromethyl, methoxy, tert-butyldimethylsilyloxy (OTBDMS), methyl, and sulfur. The two-photon absorption cross-section (2PACS) spectra for these compounds were acquired, revealing a peak around 540 nm. Computational models helped to understand the contribution of excited states to the 2PA spectra.

The findings indicate that the molecular arrangement of a bromine atom followed by a π-electron withdrawing group (Br-π-EW) can lead to higher values of two-photon brightness. This enhancement is primarily achieved through the control of the fluorescence quantum yield (ϕ), which proved to be more sensitive to the addition of different peripheral groups than the 2PACS.

The following tables summarize the key computational and experimental photophysical data for these derivatives.

Table 1: Two-Photon Absorption Cross-Section (2PACS) Data for (E)-3-benzyl-6-bromo-2-styryl-3H-imidazo[4,5-b]pyridine Derivatives

Wavelength (nm)2PACS Peak (GM)2PACS at 700 nm (GM)
~540~1304 - 14
GM (Göppert-Mayer unit): 1 GM = 10-50 cm4 s photon-1

Table 2: Investigated Peripheral Groups on (E)-3-benzyl-6-bromo-2-styryl-3H-imidazo[4,5-b]pyridine

Group TypeSubstituents
Electron-withdrawingF, Br, CF3, Cl
Electron-donatingOMe, OTBDMS, CH3, S

These computational investigations underscore the tunability of the photophysical properties of the imidazo[4,5-b]pyridine scaffold through targeted chemical modifications, providing a rational basis for the development of materials with optimized two-photon brightness for applications such as fluorescence microscopy.

Crystallographic Studies and Structural Biology Insights

X-ray Co-crystal Structures of 3-benzyl-3H-imidazo[4,5-b]pyridine Derivatives with Biological Targets

While a co-crystal structure of the parent this compound with a biological target is not publicly available, several studies have successfully crystallized derivatives of the 3-substituted imidazo[4,5-b]pyridine core with key protein kinases implicated in cancer. These structures are invaluable for understanding how this class of compounds achieves its biological activity.

Notably, derivatives of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been co-crystallized with Aurora-A kinase, a key regulator of cell division. nih.gov The introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded compounds that effectively inhibited a range of kinases, including Aurora-A. nih.gov Subsequent modifications to the benzyl (B1604629) group have led to the generation of multiple co-crystal structures, revealing distinct binding modes within the kinase's active site. nih.govnih.gov

In a separate line of research, the imidazo[4,5-b]pyridine scaffold was identified as a potent inhibitor of Trk receptor tyrosine kinases, which are involved in cancer and pain signaling. nih.gov This discovery was facilitated by the successful co-crystallization of a related compound, which provided a structural blueprint for the design of imidazo[4,5-b]pyridine-based TrkA inhibitors. nih.gov

Furthermore, the optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the identification of dual inhibitors of FLT3 and Aurora kinases. acs.org The co-crystallization of a 1-methyl-1H-imidazol-5-yl derivative with the Aurora-A catalytic domain has provided a detailed view of the ligand's interactions within the ATP-binding pocket. acs.org

Detailed Elucidation of Protein-Ligand Binding Interactions

The co-crystal structures of 3-substituted imidazo[4,5-b]pyridine derivatives have provided a wealth of information regarding the specific molecular interactions that drive their binding to protein kinases. These interactions are primarily a combination of hydrogen bonding and hydrophobic contacts.

Hydrogen Bonding: A conserved binding motif observed across multiple co-crystal structures is the formation of hydrogen bonds between the imidazo[4,5-b]pyridine core and the hinge region of the kinase. nih.gov The pyridine (B92270) nitrogen atom typically acts as a hydrogen bond acceptor from the backbone NH of an alanine (B10760859) residue (e.g., Ala213 in Aurora-A), while the imidazole (B134444) NH group donates a hydrogen bond to the backbone carbonyl of the same residue. nih.gov This bidentate hydrogen bonding pattern anchors the inhibitor within the ATP-binding site.

Docking studies with other imidazo[4,5-b]pyridine derivatives, such as those targeting the transforming growth factor beta (TGF-β) type I receptor kinase domain, also highlight the importance of both strong hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov

Conformational Adaptations of Ligands within Active Sites

Crystallographic studies have revealed that derivatives of this compound can adopt different conformations upon binding to the active site of a protein, a phenomenon known as conformational adaptation. This flexibility can be a key determinant of binding affinity and selectivity.

For instance, in the case of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives targeting Aurora-A, the orientation of the substituent on the pyrazole (B372694) nitrogen atom can significantly influence the binding mode. nih.gov Some analogues, with an unmodified benzyl group, interact with the P-loop of the kinase. nih.gov In contrast, other derivatives, where the benzyl group has been modified, engage with a different region of the active site, specifically interacting with a threonine residue (Thr217) in the post-hinge region. nih.gov This ability to adopt different conformations and engage with different sub-pockets within the active site provides a basis for the rational design of more selective inhibitors. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

The solid-state structure of a close derivative, 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine, has been determined by X-ray crystallography, providing valuable insights into its crystal packing and intermolecular interactions. nih.govnih.govresearchgate.net

In the crystal lattice, the molecules are organized into chains that propagate along the b-axis. nih.govnih.gov This arrangement is stabilized by C-H···N hydrogen bonds. nih.govnih.gov Furthermore, adjacent chains are linked together through short Br···Br contacts, with a distance of 3.493 (1) Å. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel, Highly Functionalized Imidazo[4,5-b]pyridine Derivatives

The functionalization of the 3-benzyl-3H-imidazo[4,5-b]pyridine core is a key strategy for modulating its physicochemical and biological properties. Researchers are continuously developing innovative synthetic methodologies to introduce a wide array of substituents onto the benzyl (B1604629) ring, the pyridine (B92270) ring, and the imidazole (B134444) moiety.

Recent advancements in synthetic chemistry have enabled the efficient construction of highly decorated imidazo[4,5-b]pyridine derivatives. One-pot tandem reactions, starting from readily available 2-chloro-3-nitropyridine, have been developed to produce a variety of 2,3-disubstituted imidazo[4,5-b]pyridines with high yields. acs.org This approach involves a sequence of nucleophilic aromatic substitution, nitro group reduction, and condensation with aldehydes, offering a green and efficient route to these compounds. acs.org

Furthermore, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the preparation of derivatives such as 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines. researchgate.net The strategic introduction of functional groups, such as halogens, provides a handle for further diversification through cross-coupling reactions, allowing for the synthesis of a vast library of compounds with unique substitution patterns.

The table below showcases examples of recently synthesized, highly functionalized imidazo[4,5-b]pyridine derivatives, highlighting the diversity of achievable structures.

Compound IDR1R2R3Synthetic MethodReference
1 H4-ChlorophenylPropylTandem Reaction acs.org
2 H2-FluorophenylButylTandem Reaction acs.org
3 6-Bromo2-NitrophenylAllylPhase Transfer Catalysis
4 6-Bromo4-NitrophenylPropargylPhase Transfer Catalysis
5 6-CyanoHMethylCyclization

Development of Multi-Target Directed Ligands Based on the Imidazo[4,5-b]pyridine Scaffold

The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery as a promising strategy to address complex diseases such as cancer and neurodegenerative disorders. The imidazo[4,5-b]pyridine scaffold is well-suited for the design of MTDLs due to its ability to interact with multiple biological targets.

Researchers have explored the development of imidazo[4,5-b]pyridine derivatives that can simultaneously modulate the activity of several key proteins involved in disease pathways. For instance, derivatives of this scaffold have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are implicated in acute myeloid leukemia. acs.org The optimization of these compounds has led to the identification of preclinical candidates with potent and balanced activity against both targets. acs.org

Another area of interest is the development of imidazo[4,5-b]pyridine-based compounds with combined anticancer and antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against cancer cell lines while also displaying inhibitory effects against bacterial strains. mdpi.com This dual activity could be particularly beneficial in treating cancer patients who are susceptible to bacterial infections.

The following table summarizes the multi-target activities of selected imidazo[4,5-b]pyridine derivatives.

CompoundTarget 1IC50 (Target 1)Target 2IC50 (Target 2)Disease AreaReference
CCT241736 FLT3-Aurora Kinase-Acute Myeloid Leukemia acs.org
Compound 18b CDK9-Mcl-1-Cancer nih.gov
Amidino-derivative 14 Colon Carcinoma0.7 µME. coli32 µMCancer/Infection mdpi.com

Application of Advanced Computational Design Methodologies for Scaffold Optimization

Advanced computational techniques are playing an increasingly crucial role in the rational design and optimization of this compound derivatives. Methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are being employed to understand the structural basis of activity and to predict the properties of novel compounds.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives to elucidate the key structural features required for potent biological activity. These studies have provided valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with specific biological targets, such as Aurora A kinase.

Molecular docking simulations have been instrumental in visualizing the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of their target proteins. For example, docking studies have been used to understand the interactions of these compounds with cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. nih.gov These computational models help in explaining the observed structure-activity relationships and guide the design of new analogs with improved binding affinity and selectivity.

The use of in silico screening of virtual libraries of imidazo[4,5-b]pyridine derivatives is also accelerating the discovery of new lead compounds. By computationally evaluating large numbers of virtual compounds, researchers can prioritize the synthesis of those with the highest predicted activity and most favorable drug-like properties.

Exploration of Imidazo[4,5-b]pyridine Derivatives in New Areas of Chemical Biology and Preclinical Disease Models

The unique properties of the this compound scaffold are paving the way for its exploration in new and exciting areas of chemical biology and preclinical research. Beyond their traditional use as kinase inhibitors, these compounds are being investigated as chemical probes to study complex biological processes and as potential therapeutic agents for a wider range of diseases.

In the realm of chemical biology, fluorescently labeled imidazo[4,5-b]pyridine derivatives are being developed as tools to visualize and track biological targets within living cells. These chemical probes can provide valuable information about the subcellular localization and dynamics of their target proteins, contributing to a deeper understanding of their biological functions.

Preclinical studies are expanding the therapeutic potential of imidazo[4,5-b]pyridine derivatives beyond cancer. For instance, recent research has highlighted the potential of these compounds in the treatment of neuropathic pain. A potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins based on the 1H-imidazo[4,5-b]pyridine scaffold has been shown to alleviate mechanical hypersensitivity in a preclinical model of nerve injury. acs.org

Furthermore, the anti-inflammatory properties of certain imidazo[4,5-b]pyridine derivatives are being investigated in models of retinal ischemia and obesity-related inflammation. nih.gov These studies suggest that the imidazo[4,5-b]pyridine scaffold could be a valuable starting point for the development of novel treatments for a variety of inflammatory conditions. The broad biological activities of this scaffold, including antiviral and antiparasitic effects, further underscore its potential for tackling a wide range of human diseases. mdpi.comnih.gov

The ongoing research into the this compound scaffold and its derivatives promises to deliver a new generation of highly effective therapeutic agents and powerful chemical tools. The continued collaboration between synthetic chemists, computational scientists, and biologists will be crucial in unlocking the full potential of this remarkable chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-benzyl-3H-imidazo[4,5-b]pyridine?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid under reflux conditions, yielding a key intermediate that is further functionalized with benzyl groups using palladium-catalyzed cross-coupling reactions . Alternatively, 1,3-dipolar cycloaddition of benzyl azide with propargyl-substituted imidazo[4,5-b]pyridine precursors under microwave irradiation provides regioselective access to the 3-benzyl derivative .

Q. How can researchers confirm the molecular structure of this compound derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., 20.4°–86.0° for phenyl groups) provide insights into planarity and steric effects . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What initial biological screening assays are applicable for this compound?

  • Methodological Answer : Antifungal activity can be assessed using agar dilution assays against Candida species, with IC50_{50} values correlated to substituent electronegativity . For antimicrobial screening, broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are recommended, with structure-activity relationship (SAR) studies guiding further optimization .

Advanced Research Questions

Q. How can microwave-assisted C-2 alkenylation be optimized for derivatizing this compound?

  • Methodological Answer : Microwave irradiation (100–150°C, 30–60 min) with Pd/Cu co-catalysis enables efficient C-2 alkenylation. Styryl bromides with electron-withdrawing groups (e.g., -NO2_2, -CF3_3) exhibit higher yields (60–85%) due to enhanced electrophilicity. Purification via silica gel chromatography with ethyl acetate/hexane (1:3) ensures product isolation .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Perform dose-response curves under standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Computational docking (e.g., AutoDock Vina) can reconcile SAR by modeling ligand-receptor interactions .

Q. What advanced techniques assess solid-state interactions and electronic properties of 3-benzyl derivatives?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using crystallographic data, while density functional theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

Q. What strategies improve regioselective functionalization of the imidazo[4,5-b]pyridine core?

  • Methodological Answer : Direct C-H activation using Pd(OAc)2_2/XPhos catalysts enables selective C-7 bromination. For C-2 modifications, steric directing groups (e.g., tert-butyl) or microwave-assisted conditions enhance reactivity. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and characterize intermediates by 19^19F NMR for halogenated derivatives .

Q. How to analyze metabolic activation pathways of 3-benzyl-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor to track N-hydroxylation via LC-MS/MS. For DNA adduct detection, use 32^32P-postlabeling after exposure to colon cytosol and acetyl-CoA. Compare metabolic profiles across species (e.g., rat vs. human) to identify species-specific toxicity .

Notes

  • Methodological Rigor : Answers emphasize reproducible protocols (e.g., CLSI guidelines, DFT parameters) to ensure cross-study validity.
  • Advanced Techniques : Incorporates cutting-edge methods like microwave synthesis and computational modeling to address research gaps.

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